Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by a bicyclic structure, which includes a formyl group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with formylating agents and esterification processes. One common method includes the formylation of bicyclo[2.2.2]octane-1-carboxylic acid followed by methylation to introduce the ester group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Methyl 4-carboxybicyclo[2.2.2]octane-1-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is primarily determined by its functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The ester group can undergo hydrolysis or transesterification, affecting the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity and influences the compound’s spatial orientation, which can be crucial in its interactions with molecular targets.
Comparison with Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Comparison: Methyl 4-formylbicyclo[222]octane-1-carboxylate is unique due to the presence of both a formyl group and an ester group on a bicyclic framework This combination of functional groups allows for a diverse range of chemical reactions and applicationsFor example, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate has a hydroxymethyl group instead of a formyl group, which alters its chemical behavior and applications .
Properties
IUPAC Name |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYWHCOJRHWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454256 |
Source
|
Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-25-9 |
Source
|
Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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